N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves multiple steps, including nucleophilic substitution reactions, ester hydrolysis, and cyclization reactions. For example, the synthesis of structurally similar compounds has been demonstrated through the condensation of Schiff base and thiazolidinone derivatives, starting from specific quinolone precursors, showcasing the complexity and versatility in the synthetic routes employed for these types of molecules (Patel & Patel, 2010).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide often involves spectroscopic and crystallographic techniques. These methods allow for the determination of the spatial arrangement of atoms within the molecule and the identification of functional groups critical to the compound's reactivity and interactions (Srinivasarao et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide and related compounds can be diverse. These properties are influenced by the functional groups present in the molecule, such as the piperazine ring, which can undergo various substitution reactions and participate in the formation of complexes with biological targets (Garve et al., 2017).
Physical Properties Analysis
The physical properties of compounds like N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, including solubility, melting point, and stability, are critical for their handling and application in research. These properties are determined by the compound's molecular structure and can significantly affect its behavior in different environments (Srinivasu et al., 1999).
Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activity of compounds with structural similarities, particularly focusing on fluoroquinolone-based derivatives and their antimicrobial efficacy. For instance, Patel and Patel (2010) synthesized compounds derived from fluoroquinolone and evaluated their antifungal and antibacterial activities, suggesting a potential application in developing new antimicrobial agents (Patel & Patel, 2010). Similarly, another study synthesized Schiff base and thiazolidinone derivatives of fluoroquinolones, showing excellent antimicrobial activity against several pathogens (Patel & Patel, 2010).
properties
IUPAC Name |
N-[6-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2S/c23-17-5-7-18(8-6-17)27-11-13-28(14-12-27)21(29)2-1-15-31-20-10-9-19(25-26-20)24-22(30)16-3-4-16/h5-10,16H,1-4,11-15H2,(H,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIXZRCDTUUUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide |
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